Piperilate

CAS No.: 4546-39-8

Cat. No.: VC1718207

Molecular Formula: C21H25NO3

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4546-39-8 |

|---|---|

| Molecular Formula | C21H25NO3 |

| Molecular Weight | 339.4 g/mol |

| IUPAC Name | 2-piperidin-1-ylethyl 2-hydroxy-2,2-diphenylacetate |

| Standard InChI | InChI=1S/C21H25NO3/c23-20(25-17-16-22-14-8-3-9-15-22)21(24,18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-2,4-7,10-13,24H,3,8-9,14-17H2 |

| Standard InChI Key | RZWPJFMNFATBEG-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |

| Canonical SMILES | C1CCN(CC1)CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |

Introduction

Chemical Structure and Properties

Structural Characteristics

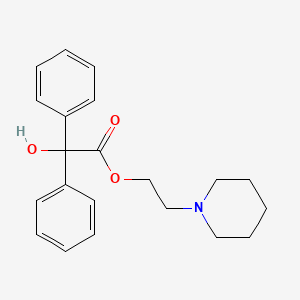

Piperilate is chemically identified as a-Hydroxy-a-phenylbenzeneacetic acid 2-(1-piperidinyl)ethyl ester . The compound features a central carbon atom with two phenyl rings, a hydroxyl group, and an ester linkage connecting to a piperidinylethyl moiety. This structural arrangement belongs to the benzilate class of compounds, which are known for their anticholinergic properties.

Physical and Chemical Properties

Piperilate possesses distinct physicochemical characteristics that contribute to its pharmaceutical profile. The compound has the molecular formula C21H25NO3 with a molecular weight of 339.43 g/mol . Its elemental composition reveals a carbon content of 74.31%, hydrogen content of 7.42%, nitrogen content of 4.13%, and oxygen content of 14.14% . Based on its structural features, piperilate can be classified as a diarylmethane derivative .

Table 1: Physical and Chemical Properties of Piperilate

| Property | Value |

|---|---|

| Molecular Formula | C21H25NO3 |

| Molecular Weight | 339.43 g/mol |

| Carbon Content | 74.31% |

| Hydrogen Content | 7.42% |

| Nitrogen Content | 4.13% |

| Oxygen Content | 14.14% |

| Classification | Diarylmethane, Benzilate derivative |

Salt Forms and Derivatives

Piperilate Hydrochloride

The most clinically significant salt form of piperilate is the hydrochloride salt, also known as pipethanate hydrochloride. This salt form has the molecular formula C21H25NO3·HCl and a molecular weight of 375.89 g/mol . The hydrochloride salt crystallizes from acetone or ethanol and exhibits a melting point of 170-171°C .

Table 2: Properties of Piperilate Hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C21H25NO3·HCl |

| Alternative Formula Notation | C21H26ClNO3 |

| Molecular Weight | 375.89 g/mol |

| Melting Point | 170-171°C |

| Carbon Content | 67.10% |

| Hydrogen Content | 6.97% |

| Nitrogen Content | 3.73% |

| Oxygen Content | 12.77% |

| Chlorine Content | 9.43% |

| Physical Form | Crystals (when recrystallized from acetone or ethanol) |

Other Derivatives

Another notable derivative of piperilate is the ethyl bromide form, which has been marketed under the trade name Panpurol by Nippon Shinyaku . This derivative has the molecular formula C23H30BrNO3 and a molecular weight of 448.39 g/mol, with an elemental composition of carbon (61.61%), hydrogen (6.74%), bromine (17.82%), nitrogen (3.12%), and oxygen (10.70%) .

Nomenclature and Identification

Chemical Names and Identifiers

Piperilate is recognized by various chemical names and identifiers in scientific literature and regulatory contexts.

Table 3: Nomenclature and Identification of Piperilate

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 4546-39-8 |

| CAS Name | a-Hydroxy-a-phenylbenzeneacetic acid 2-(1-piperidinyl)ethyl ester |

| Additional Names | b-piperidylethyl benzilate; pipethanate; benzilic acid 1-piperidineethanol ester; 1-piperidineethanol benzilate; 2-(1-piperidino)ethyl benzilate |

Salt Form Nomenclature

The hydrochloride salt of piperilate has its own set of identifiers and synonyms used in scientific and clinical contexts.

Table 4: Nomenclature of Piperilate Hydrochloride

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 4544-15-4 |

| IUPAC Name | 2-piperidin-1-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride |

| Synonyms | Pipethanate hydrochloride, Pensanate, Phorbic |

Pharmacological Properties

Mechanism of Action

Piperilate functions primarily as an anticholinergic agent with specific antimuscarinic properties . Like other anticholinergic compounds, it is believed to act as a competitive antagonist at muscarinic acetylcholine receptors, which are G-protein coupled receptors with seven to eight transmembrane domains .

The pharmacological activity of piperilate likely stems from its structural features, particularly:

Therapeutic Classification

Based on its pharmacological profile, piperilate is classified as both an antispasmodic and an antimuscarinic agent . These classifications reflect its ability to reduce smooth muscle contractions through antagonism of muscarinic receptors, particularly in tissues innervated by parasympathetic nerves.

Clinical Applications

Therapeutic Uses

The antispasmodic and anticholinergic properties of piperilate make it suitable for various clinical applications, primarily involving conditions characterized by excessive smooth muscle contractility or hypercholinergic states. Potential therapeutic applications include:

-

Gastrointestinal disorders: Management of intestinal spasms, irritable bowel syndrome, and other functional gastrointestinal conditions

-

Urological conditions: Treatment of bladder spasms and urinary incontinence

-

Respiratory applications: Potential use in bronchospastic disorders

-

Preoperative medication: Reduction of secretions before surgical procedures

| Trade Name | Manufacturer | Form |

|---|---|---|

| Daipisate | Taisho | Piperilate |

| Norticon | Nihon | Piperilate |

| Pensanate | Morishita | Piperilate |

| Pipenale | Fuso | Piperilate |

| Panpurol | Nippon Shinyaku | Piperilate ethyl bromide |

| Phorbic | Not specified | Piperilate hydrochloride |

Structure-Activity Relationships

The pharmacological activity of piperilate can be understood in the context of structure-activity relationships of anticholinergic compounds. As a benzilate derivative, piperilate shares structural similarities with other antimuscarinic agents. The presence of two phenyl rings connected to a central carbon alongside the hydroxyl group creates a specific three-dimensional configuration that is complementary to the binding pocket of muscarinic receptors.

The muscarinic receptor antagonism exhibited by piperilate follows principles similar to other G-protein coupled receptor interactions, where the receptor exists in a dynamic equilibrium between closed and open states . Antagonists like piperilate stabilize the receptor in its inactive conformation, thereby preventing the physiological effects of acetylcholine at these receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume